3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(2-Chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 3-(2-chlorophenyl) substituent on the pyrazole ring and a hydrazone moiety linked to a pyridin-4-yl ethylidene group. Its molecular formula is C₁₇H₁₃ClN₆O, with a molecular weight of 364.78 g/mol. The compound’s structure combines a pyrazole core—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—with a hydrazide functional group, which is often exploited in medicinal chemistry for its ability to form hydrogen bonds and interact with biological targets .
Such structural features are common in anticancer and antimicrobial agents, as seen in related pyrazole derivatives .
Properties
Molecular Formula |
C17H14ClN5O |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN5O/c1-11(12-6-8-19-9-7-12)20-23-17(24)16-10-15(21-22-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
HYWLDILXLDVAGM-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with pyridin-4-yl ethylidene hydrazinecarbothioamide. The resulting compound is characterized by its unique structural features, including a pyrazole ring and a chlorophenyl substituent, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The presence of the chlorophenyl and pyridine groups enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors such as gastrointestinal stromal tumors (GIST) associated with c-KIT mutations .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activities. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that certain pyrazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented in various studies. The ability of these compounds to modulate inflammatory pathways suggests they could be useful in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
Coordination Chemistry
The coordination chemistry of pyrazole derivatives has gained attention due to their ability to form stable complexes with metal ions. This property is useful in designing materials for catalysis and sensor applications. The ability to tune the electronic properties of these complexes through substitution on the pyrazole ring opens avenues for developing novel materials with specific functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of GIST cell lines via c-KIT pathway modulation. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against various bacteria, indicating potential for new antibiotics. |
| Study 3 | Anti-inflammatory Effects | Highlighted the compound's ability to reduce inflammatory markers in vitro. |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase stability and modulate receptor binding but may reduce solubility.
- Electron-Donating Groups (e.g., OMe, OEt) : Improve solubility and pharmacokinetics but may decrease metabolic stability .
- Heterocyclic Substituents (e.g., thienyl, pyridinyl) : Influence aromatic stacking interactions and target selectivity .
Pharmacological Activity Comparisons
Pyrazole carbohydrazides are frequently investigated for anticancer and antimicrobial properties:
- Anticancer Activity: The compound (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (from ) exhibited potent growth inhibition in A549 lung cancer cells (IC₅₀ < 10 μM). The 2-chlorophenyl group in the target compound may similarly enhance apoptosis induction.
- Antimicrobial Activity : Analogs like N′-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazine-1-sulfonyl)benzohydrazide () show antineoplastic and antimicrobial effects, suggesting the pyridinyl group in the target compound could broaden its therapeutic spectrum.
Physicochemical Properties
Biological Activity
3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C16H15ClN4
- Molecular Weight : 316.77 g/mol
- SMILES Notation : Clc1ccccc1N=Nc2cccnc2C(C)C(=O)N
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound. For instance, Xia et al. reported that similar pyrazole derivatives exhibited significant cell apoptosis and potent antitumor activity with an IC50 value of 49.85 μM against various cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Apoptosis induction |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 0.95 | Autophagy induction |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM .
Kinase Inhibition
Research indicates that pyrazole derivatives can act as kinase inhibitors, which are vital in cancer treatment. A study by Burguete et al. demonstrated that certain pyrazole compounds inhibited AKT2/PKBβ kinase activity, showcasing their potential in targeting critical pathways in cancer progression .
Study on Antitumor Activity
In a comprehensive study involving various pyrazole derivatives, it was found that compounds similar to the target structure exhibited significant cytotoxicity against multiple cancer cell lines while demonstrating low toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .
Study on Kinase Inhibition
A detailed investigation into the kinase inhibitory effects of pyrazole derivatives revealed that certain compounds effectively inhibited the proliferation of glioma stem cells by targeting the AKT signaling pathway, which is often dysregulated in cancer .
Q & A
Q. Key Controls :
- Temperature : Excess heat during condensation can lead to byproducts like E/Z isomerization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis .
What analytical techniques are critical for resolving structural ambiguities in hydrazone-containing pyrazole derivatives?
Q. Basic
- X-ray Crystallography : SHELXL () is essential for determining absolute configuration and resolving E/Z isomerism in the hydrazone moiety. For disordered pyridinyl groups, TWIN/BASF commands in SHELXL improve refinement .
- NMR Spectroscopy : ¹H-¹³C HMBC identifies conjugation patterns; NOESY detects spatial proximity of pyridinyl and chlorophenyl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 396.082 calculated for C₁₈H₁₄ClN₅O) .
Q. Challenges :
- Dynamic Exchange in Solution : Variable-temperature NMR (VT-NMR) at −40°C in DMSO-d₆ can "freeze" conformational changes for clearer splitting .
How can researchers design initial biological screening assays for this compound?
Q. Basic
- Anticancer Activity : MTT assays on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ determination (e.g., derivatives in showed IC₅₀ = 8–12 μM) .
- Antimicrobial Screening : Agar dilution against S. aureus (MIC = 16–32 μg/mL) and E. coli (MIC = 32–64 μg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR, VEGFR2) at 10 μM concentration .
| Assay Type | Target | Key Findings |
|---|---|---|
| Anticancer | A549 cells | Apoptosis induction via caspase-3 activation |
| Antimicrobial | S. aureus | Disruption of membrane integrity |
What strategies optimize the condensation step to minimize stereochemical impurities?
Q. Advanced
- Catalyst Selection : Use of p-toluenesulfonic acid (p-TsOH) instead of AcOH reduces reaction time and improves E-selectivity (>90% E-isomer) .
- Microwave Assistance : MW irradiation (100°C, 20 minutes) enhances yield (75–80%) while suppressing side reactions .
- Solvent Screening : Low-polarity solvents (toluene) favor Schiff base formation over hydrolysis .
How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
Q. Advanced
- Twinning : Use HKLF 5 format in SHELXL to refine data from twinned crystals. BASF parameters adjust scale factors between twin domains .
- Disordered Solvents : SQUEEZE/PLATON removes electron density from unresolved solvent molecules .
- Thermal Motion : TLS (Translation-Libration-Screw) models refine anisotropic displacement parameters for flexible pyridinyl groups .
What structure-activity relationships (SAR) are observed in pyrazole-carbohydrazide derivatives?
Q. Advanced
- Chlorophenyl vs. Methoxyphenyl : Chlorine at the 2-position enhances anticancer activity (IC₅₀ = 8 μM) compared to methoxy (IC₅₀ = 25 μM) due to hydrophobic interactions .
- Pyridinyl Substitution : 4-Pyridinyl improves solubility and kinase binding affinity versus 3-pyridinyl .
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 2-Cl-Ph | IC₅₀ = 8 μM (A549) | Caspase-3 activation |
| 4-Pyridinyl | Ki = 12 nM (Factor Xa) | Hydrogen bonding with Ser195 |
What advanced spectroscopic methods resolve dynamic behavior in solution?
Q. Advanced
- VT-NMR : Identifies temperature-dependent conformational exchange (ΔG‡ = 60–70 kJ/mol for hydrazone rotation) .
- DFT Calculations : B3LYP/6-311+G(d,p) models predict stable conformers and NMR chemical shifts (RMSD < 0.3 ppm) .
How does the compound’s stability vary under physiological conditions?
Q. Advanced
- Hydrolytic Stability : At pH 7.4 (PBS buffer), the hydrazone bond degrades with t₁/₂ = 6 hours; ester prodrugs improve stability (t₁/₂ = 24 hours) .
- Oxidative Resistance : Presence of pyridinyl mitigates autoxidation; DPPH assays show EC₅₀ = 45 μM .
What computational tools predict target engagement and binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
